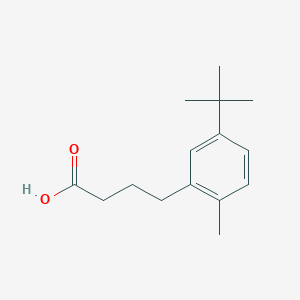
4-(5-(tert-Butyl)-2-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(tert-Butyl)-2-methylphenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids. It features a tert-butyl group, a methyl group, and a phenyl ring, making it a compound of interest in various chemical and industrial applications. The presence of these functional groups imparts unique chemical properties to the compound, making it useful in synthetic organic chemistry and potentially in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(tert-Butyl)-2-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of a phenylacetic acid derivative with tert-butyl bromide in the presence of a strong base such as sodium hydride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Another method involves the Friedel-Crafts alkylation of a phenylacetic acid derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method offers advantages in terms of scalability, safety, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(5-(tert-Butyl)-2-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(5-(tert-Butyl)-2-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(5-(tert-Butyl)-2-methylphenyl)butanoic acid exerts its effects depends on its interaction with molecular targets. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the butanoic acid side chain.
2-tert-Butyl-4-methylphenol: Contains a tert-butyl and methyl group but lacks the carboxylic acid functionality.
4-tert-Butylphenylacetic acid: Similar structure with a phenylacetic acid backbone.
Uniqueness
4-(5-(tert-Butyl)-2-methylphenyl)butanoic acid is unique due to the combination of its tert-butyl, methyl, and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-(5-tert-butyl-2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C15H22O2/c1-11-8-9-13(15(2,3)4)10-12(11)6-5-7-14(16)17/h8-10H,5-7H2,1-4H3,(H,16,17) |
InChI Key |
UGVKNULSSUEXPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















